(1H-Indol-3-yl)methanamine-D4
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Overview
Description
(1H-Indol-3-yl)methanamine-D4: is a deuterated derivative of (1H-Indol-3-yl)methanamine, which is an indole derivative. Indole derivatives are significant in various fields, including medicinal chemistry, due to their diverse biological activities. The deuterated form, this compound, is often used in research to study metabolic pathways and mechanisms of action due to the presence of deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-yl)methanamine-D4 typically involves the introduction of deuterium atoms into the indole structure. One common method is the reduction of (1H-Indol-3-yl)methanone using deuterated reducing agents. The reaction conditions often include:
Deuterated reducing agents: such as lithium aluminum deuteride (LiAlD4).
Solvents: typically anhydrous solvents like tetrahydrofuran (THF).
Temperature: the reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes:
Catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-3-yl)methanamine-D4 undergoes various chemical reactions, including:
Oxidation: where the amine group can be oxidized to form corresponding imines or nitriles.
Reduction: further reduction can lead to the formation of more deuterated derivatives.
Substitution: the indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: like lithium aluminum deuteride (LiAlD4) for deuteration.
Substitution reagents: including halogens and other electrophiles.
Major Products
Oxidation products: imines, nitriles.
Reduction products: more deuterated derivatives.
Substitution products: halogenated indoles, nitroindoles.
Scientific Research Applications
(1H-Indol-3-yl)methanamine-D4 is used in various scientific research applications:
Chemistry: as a precursor in the synthesis of complex molecules.
Biology: to study metabolic pathways and enzyme interactions.
Medicine: in drug development and pharmacokinetic studies.
Industry: in the production of deuterated compounds for research and development.
Mechanism of Action
The mechanism of action of (1H-Indol-3-yl)methanamine-D4 involves its interaction with biological molecules. The presence of deuterium atoms can affect the rate of metabolic reactions, making it useful in studying enzyme kinetics and metabolic pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: the non-deuterated form.
(1H-Indol-3-yl)methanol: an alcohol derivative.
(1H-Indol-3-yl)acetic acid: an acid derivative.
Uniqueness
The uniqueness of (1H-Indol-3-yl)methanamine-D4 lies in its deuterium atoms, which provide distinct advantages in research. Deuterium’s different nuclear properties compared to hydrogen make it valuable in nuclear magnetic resonance (NMR) studies and in tracing metabolic pathways.
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
150.21 g/mol |
IUPAC Name |
(4,5,6,7-tetradeuterio-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2/i1D,2D,3D,4D |
InChI Key |
JXYGLMATGAAIBU-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)CN)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN |
Origin of Product |
United States |
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